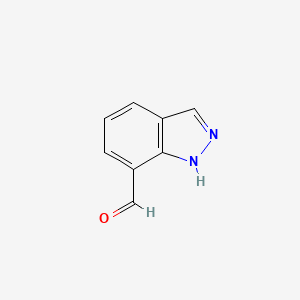

1H-indazole-7-carbaldehyde

Description

BenchChem offers high-quality 1H-indazole-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazole-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCAEUWXSVHQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657879 | |

| Record name | 1H-Indazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312746-72-8 | |

| Record name | 1H-Indazole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312746-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-indazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, spectroscopic profile, synthesis, and reactivity, with a focus on its applications in the development of novel therapeutic agents.

Molecular and Physicochemical Properties

1H-indazole-7-carbaldehyde is a bicyclic heteroaromatic compound featuring an indazole core with a carbaldehyde group at the 7-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a recognized pharmacophore present in numerous biologically active compounds.

Table 1: Core Properties of 1H-Indazole-7-carbaldehyde

| Property | Value | Reference |

| CAS Number | 312746-72-8 | [1] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Solubility and Melting Point:

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 1H-indazole-7-carbaldehyde is crucial for its identification and characterization in research and development settings. While specific experimental spectra for this compound are not available in the search results, we can predict the key spectroscopic features based on the analysis of closely related indazole derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring system and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electronic environment of the bicyclic system.

Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.0 | s | - |

| Indazole-H (positions 3, 4, 5, 6) | 7.0 - 8.5 | m | - |

| N-H | ~13.0 | br s | - |

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic downfield chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1H-Indazole-7-carbaldehyde (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~190 |

| Aromatic Carbons | 110 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of 1H-indazole-7-carbaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Key IR Absorption Bands for 1H-Indazole-7-carbaldehyde

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, 1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 1H-indazole-7-carbaldehyde. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₆N₂O. The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indazole ring.[6]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed synthesis protocol for 1H-indazole-7-carbaldehyde was not found, a plausible synthetic route can be inferred from the synthesis of the related compound, 7-methyl-1H-indazole-3-carboxaldehyde, which starts from 7-methyl-indole.[7] A similar strategy, starting from indole-7-carbaldehyde, could potentially be employed.

A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment.[4][8] This transformation proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to form the indazole-3-carboxaldehyde.

Experimental Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for 1H-indazole-7-carbaldehyde.

Detailed Protocol (Hypothetical):

-

Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and an appropriate organic solvent (e.g., DMF) and cool to 0°C in an ice bath.

-

Acidification: Slowly add a solution of hydrochloric acid (HCl) to the cooled sodium nitrite solution while maintaining the temperature at 0°C.

-

Addition of Starting Material: Prepare a solution of indole-7-carbaldehyde in a suitable solvent and add it dropwise to the nitrosating mixture at 0°C over a period of several hours using a syringe pump.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1H-indazole-7-carbaldehyde.

Chemical Reactivity

The chemical reactivity of 1H-indazole-7-carbaldehyde is dictated by its two primary functional groups: the indazole ring and the carbaldehyde group.

-

Indazole Ring: The indazole ring system can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.[9] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Carbaldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the primary alcohol.

-

Reductive Amination: to form various secondary and tertiary amines.

-

Wittig Reaction and related olefination reactions: to form alkenes.

-

Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

-

Applications in Drug Discovery and Materials Science

1H-indazole-7-carbaldehyde serves as a valuable intermediate in the synthesis of a diverse range of compounds with important applications.

-

Pharmaceuticals: The indazole scaffold is a key component of numerous drugs, particularly in the fields of oncology and inflammation.[10][11][12] 1H-indazole-7-carbaldehyde is a building block for the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its derivatives are being investigated as kinase inhibitors and for their potential in treating neurological disorders.[2]

-

Fluorescent Probes: This compound is utilized in the creation of fluorescent probes for biological imaging.[2] These probes enable researchers to visualize cellular processes in real-time, contributing to a deeper understanding of cellular functions.

-

Materials Science: 1H-indazole-7-carbaldehyde finds applications in the development of novel materials, such as polymers and organic light-emitting diodes (OLEDs).[2]

Potential Signaling Pathway Involvement:

Derivatives of 1H-indazole-7-carbaldehyde, particularly those developed as kinase inhibitors, could potentially modulate various signaling pathways implicated in diseases like cancer.

Caption: Potential inhibition of a kinase signaling pathway by a derivative of 1H-indazole-7-carbaldehyde.

Safety and Handling

1H-indazole-7-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1H-indazole-7-carbaldehyde is a versatile and valuable building block for researchers in medicinal chemistry, drug discovery, and materials science. Its unique combination of a biologically relevant indazole core and a reactive carbaldehyde functionality provides a platform for the synthesis of a wide array of novel compounds with significant therapeutic and technological potential. This guide has provided a comprehensive overview of its fundamental properties, spectroscopic profile, synthesis, reactivity, and applications, serving as a valuable resource for the scientific community.

References

-

Chem-Impex. 1H-Indazole-7-carbaldehyde. [Link]

- Supporting Information for a scientific public

- Wiley-VCH 2007 - Supporting Inform

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Inform

-

Chem-Impex. 1-Methyl-1H-indazole-7-carbaldehyde. [Link]

-

RSC Advances (RSC Publishing). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. [Link]

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [No specific link available]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

ResearchGate. An efficient synthesis of 1- H indazoles | Request PDF. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde | Request PDF. [Link]

-

ResearchGate. Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

Optional[FTIR]. 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid - Spectrum. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

- mass spectrometry of oxazoles. [No specific link available]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

Introduction: The Significance of the Indazole Scaffold

An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Indazole derivatives are at the core of numerous approved therapeutics, including the kinase inhibitors Niraparib and Pazopanib, which are vital in oncology.[1]

This guide focuses on a key derivative, 1H-indazole-7-carbaldehyde . The strategic placement of a reactive aldehyde group on the indazole core makes this compound an exceptionally valuable building block for synthesizing complex, polyfunctionalized molecules.[3][4] For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential.

Part 1: Core Physicochemical and Spectroscopic Properties

A precise characterization of a starting material is the foundation of any successful synthetic campaign. The fundamental properties of 1H-indazole-7-carbaldehyde are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [3][5][6] |

| Molecular Weight | 146.15 g/mol | [3][6][7] |

| Exact Mass | 146.04801 g/mol | [5] |

| CAS Number | 312746-72-8 | [5][6] |

| Appearance | Off-white to yellow solid | [3] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [3] |

Spectroscopic Profile

The structural elucidation of 1H-indazole-7-carbaldehyde relies on a combination of standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on its structure and analysis of closely related analogs.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both rings, and the N-H proton of the indazole ring. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the δ 9.9-10.2 ppm range. The N-H proton signal is often broad and can vary in position depending on solvent and concentration, but is expected around δ 13-14 ppm in DMSO-d₆. The aromatic protons will appear in the δ 7.0-8.5 ppm region, with their splitting patterns revealing their coupling relationships.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end, typically δ 185-195 ppm. The remaining signals will correspond to the eight carbons of the bicyclic aromatic system, generally appearing in the δ 110-145 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. A broad absorption in the 3100-3400 cm⁻¹ region would correspond to the N-H stretching vibration of the indazole ring.

Part 2: Synthesis and Reactivity

The synthesis of functionalized indazoles can be challenging, often requiring harsh conditions or expensive metal catalysts.[10] However, modern methods provide more efficient and milder routes.

Synthetic Workflow: A Conceptual Overview

A common strategy for synthesizing indazole derivatives involves the cyclization of appropriately substituted precursors. For instance, methods like the nitrosation of indoles or the cyclization of o-haloaryl N-sulfonylhydrazones are well-established.[1][8][11] A plausible synthetic approach for 1H-indazole-7-carbaldehyde could start from an ortho-substituted aniline or benzaldehyde derivative, proceeding through a diazotization and subsequent intramolecular cyclization reaction.

Caption: Conceptual workflow for the synthesis of 1H-indazole-7-carbaldehyde.

Reactivity and Role as a Synthetic Intermediate

The true value of 1H-indazole-7-carbaldehyde lies in the reactivity of its aldehyde functional group. This group serves as a versatile chemical handle for diversification, allowing it to participate in a wide range of transformations crucial for building molecular complexity.[3]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted aminomethyl-indazoles, a common motif in kinase inhibitors.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

-

Condensation Reactions: Reactions with active methylene compounds (e.g., Knoevenagel condensation) or heterocycles to build larger, more complex ring systems.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

Part 3: Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] The aldehyde functionality of 1H-indazole-7-carbaldehyde makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 1H-indazole-7-carbaldehyde 97% | CAS: 312746-72-8 | AChemBlock [achemblock.com]

- 7. 1H-indazole-7-carbaldehyde - CAS:312746-72-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Potential Biological Activity of Indazole Derivatives

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural rigidity, synthetic accessibility, and ability to engage in key biological interactions.[1] This technical guide provides a comprehensive exploration of the diverse biological activities of indazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, elucidating their mechanisms of action and presenting detailed experimental protocols for their evaluation. This guide is designed to be a valuable resource for those engaged in the discovery and development of novel therapeutics based on the versatile indazole core.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[2][3] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[2] While naturally occurring indazoles are rare, synthetic derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antiarrhythmic effects.[2][4][5]

The versatility of the indazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib, axitinib, and niraparib.[6][7] Furthermore, numerous indazole-containing compounds are currently in various stages of clinical trials, highlighting the continued importance of this scaffold in modern drug discovery.[4][8]

This guide will provide an in-depth analysis of the key biological activities of indazole derivatives, focusing on the underlying molecular mechanisms and the experimental methodologies used to assess their therapeutic potential.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent growth inhibitory activity against a range of cancer cell lines.[6][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Mechanism of Action: Targeting Kinases and Inducing Apoptosis

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][10] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The indazole nucleus can function as an ATP surrogate, competitively binding to the ATP-binding site of kinases and thereby blocking their activity.[1]

For instance, pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, all of which are involved in tumor growth and angiogenesis.[7] Similarly, entrectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK).[2] Indazole derivatives have also been developed as inhibitors of other key kinases such as epidermal growth factor receptor (EGFR), Pim kinases, and fibroblast growth factor receptors (FGFR).[2][11]

Beyond kinase inhibition, many indazole derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of apoptotic proteins. For example, some derivatives have been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][9] This disruption of the balance between pro- and anti-apoptotic factors leads to the activation of the apoptotic cascade. Additionally, some compounds increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further promoting apoptosis.[6][9]

dot

Caption: Anticancer mechanisms of indazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A common and reliable method for the preliminary evaluation of the anticancer activity of indazole derivatives is the MTT/MTS cell proliferation assay.[12] This colorimetric assay provides an indication of whole-cell cytotoxicity.[12]

Protocol: MTT Cell Proliferation Assay [12][13]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., 4T1 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest the cells using trypsin and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control.

-

Incubate the plates for 24-72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

-

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [6] |

| Entrectinib | ALK-positive cells | 0.012 | [2] |

| Compound 109 | H1975 (NSCLC) | 0.0053 (EGFR T790M) | [2] |

| Compound 121 | IDO1 enzyme | 0.720 | [2] |

Anti-inflammatory Activity of Indazole Derivatives

Indazole derivatives have also demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory conditions.[3][15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.[15] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.[5][15]

Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15][16] The reduction of these cytokines can significantly attenuate the inflammatory cascade. Some indazole derivatives also exhibit free radical scavenging activity, which can further contribute to their anti-inflammatory effects by reducing oxidative stress.[15]

dot

Caption: Anti-inflammatory mechanisms of indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[15]

Protocol: Carrageenan-Induced Paw Edema [15]

-

Animals:

-

Use adult male Wistar rats weighing 100-150 g.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Compound Administration:

-

Prepare a suspension of the indazole derivative in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[15]

-

Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 25-100 mg/kg) 30 minutes prior to the carrageenan injection.

-

A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.[15]

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

-

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of selected indazole derivatives against pro-inflammatory mediators.

| Compound | Target | IC50 (µM) | Reference |

| Indazole | IL-1β | >250 | [15] |

| 5-Aminoindazole | IL-1β | 134.12 | [15] |

| 6-Nitroindazole | IL-1β | 100.75 | [15] |

| Dexamethasone (Standard) | IL-1β | 102.23 | [15] |

Antimicrobial Activity of Indazole Derivatives

A growing body of evidence suggests that indazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[4][5][17]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of indazole derivatives are varied and depend on the specific compound and the target organism. Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5][18] Others are believed to disrupt the microbial cell membrane or interfere with key metabolic pathways. For instance, some halogen-substituted N-phenylbenzo[g]indazole derivatives are thought to inhibit lanosterol-14α-demethylase, an important enzyme in fungal ergosterol biosynthesis.[4] In protozoa, the exact mechanisms are still under investigation, but some compounds have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[5][17]

dot

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods for evaluating the antimicrobial activity of compounds include broth dilution, agar dilution, and disk diffusion assays.[19][20] The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol: Broth Microdilution Assay [19][21]

-

Preparation of Inoculum:

-

Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the indazole derivative stock solution (at twice the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Quantitative Data Summary

The following table provides a summary of the antimicrobial activity of selected indazole derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 62 | Staphylococcus aureus | 3.125 | [4] |

| Compound 66 | Bacillus subtilis | Zone of inhibition: 22 mm | [4] |

| Compound 66 | Escherichia coli | Zone of inhibition: 46 mm | [4] |

| Compound 72 | Candida albicans | 3.807 mM | [4] |

| Compound 18 | Giardia intestinalis | 12.8 times more active than metronidazole | [5] |

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[22][23][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were more potent.[22] Small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. The nature of the substituent at the N1 position also significantly influences activity, with meta-substituted benzyl groups often being optimal.[22]

In another study on indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker was found to be critical for activity.[23] The indazole-3-carboxamide isomer was active, while the reverse amide isomer was inactive.[23] These examples highlight the importance of systematic modifications and biological evaluation to elucidate the SAR of a given series of indazole derivatives.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry and drug discovery.[1][4] The diverse range of biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores its therapeutic potential.[2][5][15]

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access a wider chemical space of indazole derivatives.[4]

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel bioactive indazole compounds.

-

Rational Drug Design: Utilizing computational modeling and SAR studies to design next-generation indazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[24]

-

Combination Therapies: Investigating the potential of indazole derivatives in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

References

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Manjula, S. N., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Pérez-Villanueva, M., et al. (2017).

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Thakur, A., et al. (2014). Bioassays for anticancer activities. Methods in molecular biology.

- Gaikwad, D. D., et al. (2021). Indazole and its derivatives: A review on recent research advances in the aspect of anti-tumor. Mini reviews in medicinal chemistry.

- Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current medicinal chemistry.

- Kumar, V., et al. (2021). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics.

- Mal, D., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry.

- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

- BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.

- Tariq, M., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS medicinal chemistry letters.

- BenchChem. (2025). Indazole-Containing Compounds in Clinical Trials: A Technical Review. BenchChem.

- Babu, B. H., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.

- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.

- Lattmann, E., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters.

- Shaikh, A. S., et al. (2016). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Taibah University for Science.

- Request PDF. (2022, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.

- Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- PDF. (2016, August 6). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manual Professional Edition.

- Pérez-Villanueva, M., et al. (2017).

- RSC Publishing. (n.d.).

- Ghorab, M. M., et al. (2016). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Acta poloniae pharmaceutica.

- Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Wang, T., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters.

- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- Kumar, V., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry.

-

ResearchGate. (n.d.). Structure of our indazole derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZeFE4EMJ2JFasN70fx_rukKCZpA_w1MQ5QhKeuvYXMxGsXMtizmhWspYO-e7HnnMFsexPpniDDeP2NceMgoDh7ulc29WxstIQXHvRfx24aKUipq3ooQEhnH7BvhSHnmddRgF_G1qur9HX0Ypp3xmNhdyM596qRpTSUCgK3l5hCKOX-trQL5Q679ELckJoHzGNHE=]([Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 20. woah.org [woah.org]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1H-Indazole-7-Carbaldehyde: A Technical Guide for Chemical Innovation

Abstract

The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the availability of versatile chemical building blocks. Among these, heterocyclic aldehydes play a pivotal role, offering a gateway to diverse molecular architectures. This in-depth technical guide focuses on 1H-indazole-7-carbaldehyde, a key intermediate whose unique structural features and reactivity profile make it an invaluable asset in drug discovery and organic synthesis. We will explore its synthesis, physicochemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to accelerate innovation.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The thermodynamic stability of the 1H-tautomer makes it a particularly attractive core for the design of novel therapeutics.[2] Notably, several FDA-approved drugs, such as the anticancer agents Niraparib and Axitinib, feature the indazole motif, underscoring its clinical significance.[2]

1H-indazole-7-carbaldehyde emerges as a particularly strategic building block due to the presence of a reactive aldehyde group on the indazole core. This functional handle allows for a myriad of chemical transformations, enabling the construction of complex molecular frameworks and the exploration of diverse chemical space.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| CAS Number | 312746-72-8 | [4] |

| Appearance | Solid | |

| Boiling Point | 358.34°C at 760 mmHg | [4] |

| Density | 1.369 g/cm³ | [4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system and a distinct downfield singlet for the aldehydic proton. The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield chemical shift (typically >185 ppm).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1670-1700 cm⁻¹.[8] A broad band in the N-H stretching region (around 3100-3300 cm⁻¹) is also expected.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[2]

Synthesis of 1H-Indazole-7-Carbaldehyde

Several synthetic routes to the indazole core have been reported, often involving cyclization strategies.[9][10] A common and effective method for the synthesis of substituted indazoles involves the reaction of a suitably substituted o-halobenzonitrile with hydrazine.[9]

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of 1H-indazole-7-carbaldehyde.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

This protocol is based on established methods for the synthesis of related indazole derivatives.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-formylbenzonitrile (1.0 eq) in a suitable solvent such as n-butanol.

-

Addition of Reagent: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1H-indazole-7-carbaldehyde.

Causality behind Experimental Choices:

-

Choice of Starting Material: 2-Fluoro-3-formylbenzonitrile is a logical precursor as the fluorine atom is a good leaving group for the nucleophilic aromatic substitution reaction with hydrazine, and the formyl group is already in the desired position.

-

Solvent: n-Butanol is a high-boiling polar solvent that can facilitate the reaction and keep the starting materials and intermediates in solution.

-

Excess Hydrazine: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting benzonitrile.

The Reactivity of the Aldehyde: A Gateway to Molecular Diversity

The aldehyde functionality of 1H-indazole-7-carbaldehyde is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Caption: Key reactions of the aldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[11][12] This reaction, when applied to 1H-indazole-7-carbaldehyde, provides access to α,β-unsaturated indazole derivatives, which are valuable Michael acceptors and intermediates for further functionalization.[13]

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

-

Reaction Setup: Dissolve 1H-indazole-7-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the product can often be isolated by filtration if it precipitates. Otherwise, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes with high stereo- and regioselectivity.[14][15] Utilizing 1H-indazole-7-carbaldehyde in a Wittig reaction enables the synthesis of a variety of indazole-substituted alkenes.

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

-

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction: Add a solution of 1H-indazole-7-carbaldehyde (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

-

Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[16] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[17] This reaction with 1H-indazole-7-carbaldehyde provides a direct route to a diverse range of secondary and tertiary amines containing the indazole scaffold.

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

-

Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane), combine 1H-indazole-7-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: After a period of stirring at room temperature, add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water or a dilute acid.

-

Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. The crude amine can then be purified by column chromatography or by forming a salt and recrystallizing.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a prominent feature in many kinase inhibitors, which are a major class of anticancer drugs.[18] 1H-indazole-7-carbaldehyde serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly(ADP-ribose) polymerase (PARP).[18][19]

Synthesis of VEGFR Inhibitors

VEGFRs are crucial regulators of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[18] Inhibitors of VEGFR can effectively block this process and are used in the treatment of various cancers. The indazole core is present in the approved VEGFR inhibitor Axitinib.[20] 1H-indazole-7-carbaldehyde can be envisioned as a starting point for the synthesis of novel VEGFR inhibitors.

Conceptual Synthetic Pathway to a VEGFR Inhibitor Analog:

Caption: Conceptual synthesis of a VEGFR inhibitor analog.

Synthesis of PARP Inhibitors

PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects, such as those with BRCA mutations.[19][21] The PARP inhibitor Niraparib, used for the treatment of ovarian cancer, contains an indazole core.[2] 1H-indazole-7-carbaldehyde can be a valuable precursor for the synthesis of novel PARP inhibitors.

Conceptual Synthetic Pathway to a PARP Inhibitor Analog:

Caption: Conceptual synthesis of a PARP inhibitor analog.

Conclusion

1H-indazole-7-carbaldehyde stands out as a chemical building block of significant strategic importance. Its readily accessible synthesis, combined with the versatile reactivity of the aldehyde group, provides a powerful platform for the generation of diverse and complex molecular architectures. As demonstrated, its utility extends to the synthesis of key pharmacophores, particularly in the realm of kinase inhibitors for cancer therapy. For researchers and drug development professionals, a deep understanding of the chemistry of 1H-indazole-7-carbaldehyde opens up new avenues for the design and synthesis of next-generation therapeutics and functional materials.

References

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar. [Link]

- An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. Benchchem.

-

Design of indazole derivatives 20-21 as VEGFR inhibitors (green lines... ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). PubMed Central. [Link]

-

1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

-

1H-Indazole. PubChem. [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. [Link]

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

-

The Knoevenagel Condensation. ResearchGate. [Link]

-

Design and Synthesis of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). PubMed. [Link]

-

Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). PubMed. [Link]

-

1H-Indazole. NIST WebBook. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Semantic Scholar. [Link]

- Method of synthesizing 1H-indazole compounds.

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Synthesis of Imidazole‐2,3‐dihydrothiazole Compounds as VEGFR‐2 Inhibitors and Their Support with in Silico Studies. ResearchGate. [Link]

-

Recent Developments on Five-Component Reactions. MDPI. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate. [Link]

-

Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR. [Link]

-

1H-Indazole. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 15. 312746-72-8|1H-Indazole-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 16. ineosopen.org [ineosopen.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

The Indazole Aldehyde Moiety: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] When functionalized with an aldehyde group, particularly at the C3-position, the indazole scaffold becomes an exceptionally versatile building block for the synthesis of diverse molecular architectures.[4][5][6] This guide provides an in-depth analysis of the reactivity of the indazole aldehyde, exploring the electronic influences of the heterocyclic core and detailing its participation in a wide array of chemical transformations. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic principles with practical, field-proven protocols to empower researchers in leveraging this potent synthon for drug discovery and development.

Introduction: The Strategic Importance of Indazole Aldehydes

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a bioisostere of indole and is crucial in the design of kinase inhibitors and other therapeutics.[2][4] Compounds like Pazopanib and Axitinib feature the indazole core and are used in cancer chemotherapy.[1][2] The introduction of a formyl (-CHO) group onto this scaffold creates a key intermediate, 1H-indazole-3-carboxaldehyde, which serves as a gateway to extensive functionalization.[5][6]

The aldehyde's reactivity is modulated by the electronic nature of the indazole ring. The pyrazole portion of the heterocycle is electron-deficient, which enhances the electrophilicity of the attached aldehyde carbon. This makes it highly susceptible to nucleophilic attack, forming the basis for its broad synthetic utility. This guide will dissect the key reactions of indazole aldehydes, providing both the "how" and the "why" for each transformation.

Synthesis of the Core Intermediate: 1H-Indazole-3-Carboxaldehydes

Before exploring reactivity, it is crucial to understand the synthesis of the primary building block. While various methods exist for indazole synthesis, a highly efficient and widely adopted method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indoles.[4][5][6][7]

This transformation proceeds via a multistep pathway involving the nitrosation at the C3 position of the indole, leading to an oxime intermediate. A subsequent ring-opening and re-closure sequence yields the desired indazole-3-carboxaldehyde.[6] This method is advantageous as it is tolerant of both electron-rich and electron-deficient indoles, providing a general entry point to a wide range of substituted indazole aldehydes.[5][6]

Optimized Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol, adapted from established literature, details the synthesis of a key, electron-deficient indazole aldehyde.[4][8]

-

Preparation: In a round-bottomed flask, dissolve sodium nitrite (NaNO₂, 92.5 mmol) in 150 mL of distilled water.

-

Suspension: Add 6-nitroindole (31.7 mmol) to the solution at 20°C and stir vigorously for 5 minutes to achieve a uniform suspension.[8]

-

Acidification: Slowly add 6 M hydrochloric acid (14 mL) dropwise to the mixture over a period of 30 minutes, ensuring the temperature is maintained at 20°C.[8]

-

Reaction: Continue stirring the reaction mixture at 20°C for 90 minutes. Progress can be monitored via LC-MS.[8]

-

Isolation: Upon completion, collect the precipitated product by vacuum filtration.

-

Washing: Wash the collected solid with distilled water (50 mL) and dry to yield the final product.[8]

Causality Insight: The slow, dropwise addition of acid is critical. It maintains a slightly acidic environment that favors the desired reaction pathway while minimizing potential side reactions, such as the formation of dimers or the corresponding carboxylic acid.[6][7]

Core Reactivity: A Tour of Chemical Transformations

The aldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations.[4] Its enhanced electrophilicity dictates its reactivity profile, making it a prime substrate for nucleophilic additions and subsequent reactions.

Figure 2: General workflow for a Wittig reaction with an indazole aldehyde.

General Protocol: Wittig Olefination [8]

-

Ylide Generation: Suspend a phosphonium salt (e.g., (triphenyl)methylphosphonium bromide, 1.2 mmol) in dry THF under an inert atmosphere (e.g., Argon). Cool to 0°C. Add a strong base (e.g., n-BuLi or t-BuOK, 1.2 mmol) dropwise to generate the ylide. Stir for 30-60 minutes.

-

Aldehyde Addition: Dissolve the indazole-3-carboxaldehyde (1 mmol) in dry THF and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Trustworthiness Note: The use of dry solvents and an inert atmosphere is non-negotiable. Wittig reagents, particularly non-stabilized ylides, are highly sensitive to moisture and oxygen. Failure to exclude them will result in reagent decomposition and significantly lower yields.

Reduction and Oxidation

Standard transformations of the aldehyde group are also readily achievable.

-

Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This provides access to 3-(hydroxymethyl)indazole derivatives.

-

Oxidation: Oxidation to the corresponding carboxylic acid can be accomplished using various reagents. A common and mild oxidant for aldehydes is silver oxide (Ag₂O), often employed in the Tollens' reagent. [9]Plant-derived aldehyde dehydrogenases have also been shown to effectively oxidize pyrazole-derived aldehydes. [10]

Reductive Amination

A powerful extension of imine formation is reductive amination. This one-pot procedure involves the formation of an imine from the indazole aldehyde and an amine, followed by its immediate reduction to a secondary or tertiary amine without isolating the imine intermediate. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this transformation as they selectively reduce the protonated iminium ion over the starting aldehyde.

Summary of Representative Reactions

The following table summarizes the yields for key transformations starting from substituted indoles, demonstrating the versatility of the nitrosation/functionalization sequence.

| Starting Indole | Product | Reaction Type | Reagents | Yield (%) | Reference |

| 6-Nitroindole | 6-Nitro-1H-indazole-3-carbaldehyde | Nitrosation | NaNO₂, HCl | 77% | [4] |

| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carbaldehyde | Nitrosation | NaNO₂, HCl | 91% | [6] |

| 5-Benzyloxyindole | 5-Benzyloxy-1H-indazole-3-carbaldehyde | Nitrosation | NaNO₂, HCl | 91% | [6] |

| Indazole-3-CHO | 3-(prop-1-en-1-yl)-1H-indazole | Wittig | Ph₃P=CHCH₃ | (Not specified) | [4][6] |

| Indazole-3-CHO | (1H-indazol-3-yl)methanol | Reduction | NaBH₄ | (High) | [6] |

| Indazole-3-CHO | N-Benzyl-1-(1H-indazol-3-yl)methanamine | Reductive Amination | Benzylamine, NaBH₃CN | (High) | [6][8] |

Conclusion

Indazole aldehydes, particularly 1H-indazole-3-carboxaldehyde and its derivatives, are not merely synthetic intermediates but strategic linchpins in the construction of complex, biologically relevant molecules. Their reactivity is governed by the electron-withdrawing nature of the indazole core, which activates the aldehyde for a host of transformations including nucleophilic additions, C-C bond formations, oxidations, and reductions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to exploit the rich chemistry of this scaffold. A thorough understanding of these principles is essential for the rational design and efficient synthesis of novel indazole-based therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]

-

New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. [Link]

-

New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]

-

An efficient synthesis of 1- H indazoles. Request PDF - ResearchGate. [Link]

-

The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. NIH. [Link]

-

Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

-

Mechanism of nucleophilic addition reactions. (video). Khan Academy. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract